N-(4-chlorobenzyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide
Description
N-(4-chlorobenzyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a 5-cyanopyridin-2-yloxy group at the 4-position and a 4-chlorobenzyl carboxamide moiety. This compound is structurally categorized within the piperidine-carboxamide family, which is notable for its versatility in medicinal chemistry, particularly in targeting enzymes or receptors involved in metabolic and signaling pathways.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(5-cyanopyridin-2-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-16-4-1-14(2-5-16)12-23-19(25)24-9-7-17(8-10-24)26-18-6-3-15(11-21)13-22-18/h1-6,13,17H,7-10,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYBTGARIREMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-4-((5-cyanopyridin-2-yl)oxy)piperidine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its interactions with various biological targets, its applications in cancer treatment, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : CHClNO
- Molecular Weight : 370.8 g/mol
- CAS Number : 1421493-05-1
The structure includes a piperidine ring, a chlorobenzyl group, and a cyanopyridine moiety, which are crucial for its biological interactions. The presence of these functional groups suggests potential activity against various diseases, particularly cancer.
Research indicates that this compound may interact with specific proteins involved in cell signaling pathways. Preliminary studies suggest that it could inhibit mitogen-activated protein kinase (MAPK) pathways, which are essential in cancer progression and cellular signaling. This inhibition could lead to reduced proliferation of cancer cells and enhanced apoptosis.
In Vitro Studies
Several studies have evaluated the compound's biological activity through various assays:
-
Anticancer Activity :
- The compound has shown promise in inhibiting cancer cell lines, particularly by targeting kinases involved in tumor growth. For instance, similar compounds have demonstrated significant inhibition of MCF-7 breast cancer cells with IC values ranging from 0.87 to 12.91 µM, outperforming standard treatments like 5-Fluorouracil (5-FU) .
- Enzyme Inhibition :
- Binding Studies :
Case Study 1: Cancer Cell Line Inhibition
In a study published in the Brazilian Journal of Pharmaceutical Sciences, derivatives similar to this compound were synthesized and tested against various cancer cell lines. The results indicated that these compounds exhibited selective toxicity towards cancerous cells while sparing normal cells, highlighting their potential for therapeutic applications .
Case Study 2: Enzyme Activity
A study on synthesized piperidine derivatives demonstrated significant enzyme inhibition properties. Compounds were tested for their ability to inhibit urease and AChE, with some achieving IC values as low as 0.63 µM for urease inhibition . This underscores the potential dual role of such compounds in both cancer treatment and enzyme-related disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to three key analogs from the literature:
Table 1: Comparative Analysis of Piperidine-Carboxamide Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity The 4-chlorobenzyl group in the target compound is shared with 13a, a synthetic intermediate . However, unlike 13a, the target molecule’s piperidine-carboxamide scaffold may enhance binding to biological targets, as seen in 25, which uses a benzodiazol-1-yl group for selective 8-oxo inhibition .
Synthetic Accessibility Yields for benzaldehyde intermediates like 13a–c (~49–50%) suggest challenges in introducing bulky substituents (e.g., dichlorobenzyl or fluorobenzyl). The target compound’s synthesis may face similar hurdles due to its cyanopyridine substituent.
Biological Relevance While ML267 demonstrates potent antimicrobial activity via phosphopantetheinyl transferase inhibition , the target compound’s cyano group may confer distinct target selectivity. In contrast, 25 highlights the importance of halogenated aryl groups (e.g., 4-iodophenyl) in enhancing selectivity for oxidative stress-related targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
